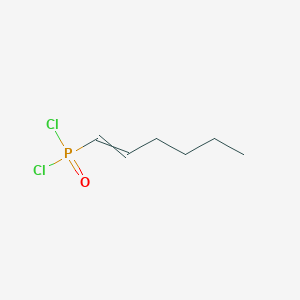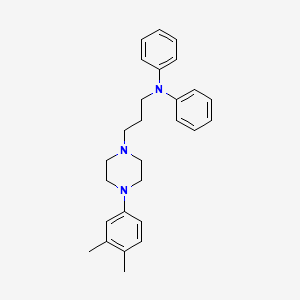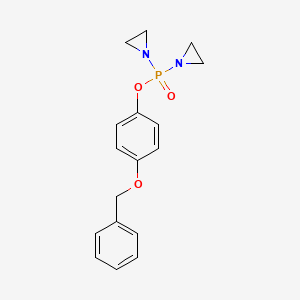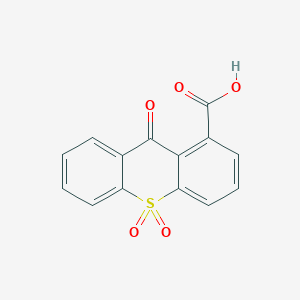
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-1-carboxylic acid is a complex organic compound that belongs to the class of thioxanthenes Thioxanthenes are known for their tricyclic structure, which includes a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-1-carboxylic acid typically involves the oxidation of thioxanthene derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the thioxanthene ring to form the trioxo derivative.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available thioxanthene. The process includes:
Oxidation: Using oxidizing agents to convert thioxanthene to its trioxo form.
Carboxylation: Introducing a carboxylic acid group through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the trioxo groups back to hydroxyl or keto groups.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitro compounds, sulfonic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized thioxanthene derivatives, while reduction can produce hydroxylated or ketone-containing compounds.
Wissenschaftliche Forschungsanwendungen
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-tumor and anti-viral activities.
Material Science: Used in the development of novel materials with unique electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a bioorthogonal reagent.
Wirkmechanismus
The mechanism of action of 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-1-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or proteins involved in disease pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioxanthen-9-one-10,10-dioxide: Another thioxanthene derivative with similar structural features.
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid: A related compound used in bioorthogonal chemistry.
Uniqueness
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-1-carboxylic acid is unique due to its specific trioxo and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic and medicinal chemistry.
Eigenschaften
CAS-Nummer |
51762-70-0 |
|---|---|
Molekularformel |
C14H8O5S |
Molekulargewicht |
288.28 g/mol |
IUPAC-Name |
9,10,10-trioxothioxanthene-1-carboxylic acid |
InChI |
InChI=1S/C14H8O5S/c15-13-8-4-1-2-6-10(8)20(18,19)11-7-3-5-9(12(11)13)14(16)17/h1-7H,(H,16,17) |
InChI-Schlüssel |
AZKLTHCOALUMOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3S2(=O)=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


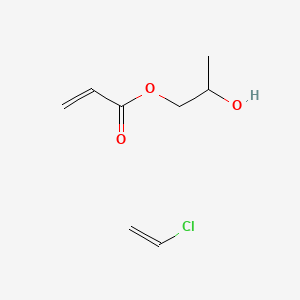
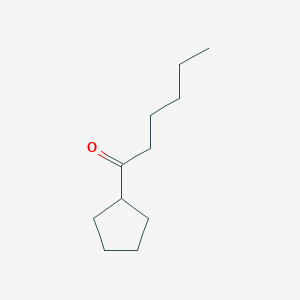
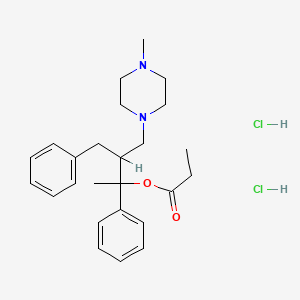
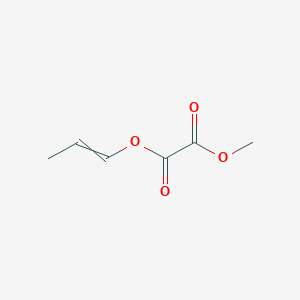

methanone](/img/structure/B14652672.png)
![4,4'-Methylenebis[2,6-bis(2-methylpropyl)phenol]](/img/structure/B14652675.png)
![Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate](/img/structure/B14652680.png)


